molecular formula C23H21N3O3 B2960301 N-(4-(benzyloxy)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide CAS No. 931313-72-3

N-(4-(benzyloxy)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

Cat. No. B2960301
CAS RN: 931313-72-3
M. Wt: 387.439
InChI Key: YWBNAVGYIBBQAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(benzyloxy)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide, commonly referred to as BPCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Anti-Tubercular Agent

This compound has been explored for its potential as an anti-tubercular agent . Derivatives of this compound have shown promising activity against Mycobacterium tuberculosis with an IC50 value of less than 1 µg/mL . These derivatives are synthesized using a Staudinger reaction and have been evaluated for their safety, showing non-cytotoxic nature against human cancer cell lines like HeLa .

RORc Inverse Agonists

Another significant application is as RORc inverse agonists . These compounds have been discovered through structure-based drug design and are promising candidates for the treatment of Th17-mediated autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis . The derivatives exhibit high selectivity for RORc over other nuclear receptors and have shown potent inhibitory activity in cell-based assays .

EGFR Kinase Inhibition

The compound’s derivatives have been designed and synthesized for EGFR kinase inhibitory activity . They have been tested for antiproliferative activities against various human cancer cell lines, including breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) . These studies highlight the compound’s potential in cancer therapy.

Anticancer Activity

Continuing with its applications in oncology, the compound has been part of research for its anticancer activity . The focus has been on designing derivatives that can effectively inhibit the growth of cancer cells, providing a pathway for the development of new anticancer drugs .

ADMET Properties Analysis

The compound has also been analyzed for its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity). This is crucial for understanding the compound’s pharmacokinetics and safety profile, which is essential for drug development .

Molecular Docking Studies

Lastly, molecular docking studies have been conducted to understand the interaction of the compound’s derivatives with essential enzymes of Mycobacterium. This helps in identifying the most active derivatives and aids in the rational design of new drugs .

properties

IUPAC Name

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c1-16-12-17(2)26(23(28)21(16)13-24)14-22(27)25-19-8-10-20(11-9-19)29-15-18-6-4-3-5-7-18/h3-12H,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBNAVGYIBBQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzyloxy)phenyl)-2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetamide

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